N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxybenzamide
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Overview
Description
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxybenzamide is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a pyridazinone ring, an ethyl linker, and a phenoxybenzamide moiety
Mechanism of Action
Target of Action
The compound “N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxybenzamide” belongs to the class of carbamates . Carbamates are known to have a wide range of biological activities and can interact with various targets such as enzymes, receptors, and ion channels .
Biochemical Pathways
Carbamates can affect various biochemical pathways depending on their specific targets. For example, some carbamates inhibit the enzyme acetylcholinesterase, affecting the neurotransmission in the nervous system .
Pharmacokinetics
The ADME properties of carbamates can vary widely depending on their specific structure. Factors such as the lipophilicity, size, and charge of the molecule can influence its absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of carbamates depend on their specific targets and mode of action. For example, inhibition of acetylcholinesterase by some carbamates can lead to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the postsynaptic neuron .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of carbamates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Attachment of the Ethyl Linker: The ethyl linker is introduced via alkylation reactions, where the pyridazinone derivative is treated with ethyl halides in the presence of a base such as potassium carbonate.
Formation of the Phenoxybenzamide Moiety: The final step involves the coupling of the ethyl-pyridazinone intermediate with 2-phenoxybenzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenoxybenzamide moiety or the pyridazinone ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Comparison with Similar Compounds
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxybenzamide can be compared with other pyridazinone derivatives and phenoxybenzamide compounds. Similar compounds include:
- N-benzyl-N-ethyl-2-(6-oxopyridazin-1(6H)-yl)propanamide
- N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide
- 3,5-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
These compounds share structural similarities but differ in their specific functional groups and substituents, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of the pyridazinone ring, ethyl linker, and phenoxybenzamide moiety, which may confer distinct properties and applications.
Properties
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-18-11-6-12-21-22(18)14-13-20-19(24)16-9-4-5-10-17(16)25-15-7-2-1-3-8-15/h1-12H,13-14H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGZKSWOEJPTAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NCCN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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